2-Amino-4,4,4-trifluorobutyric acid

Protein engineering β-sheet stability Fluorinated amino acids

2-Amino-4,4,4-trifluorobutyric acid (Atb) is a fluorinated non-proteinogenic α-amino acid that outperforms non-fluorinated analogs in β-sheet stabilization (ΔΔGf up to +0.35 kcal·mol⁻¹·residue⁻¹ vs. Abu). Its trifluoromethyl group acts as a steric bioisostere of the leucine isopropyl moiety, conferring enhanced metabolic stability and altered lipophilicity unattainable with hydrocarbon substitutes. Indicated for therapeutic antibody engineering, protein-based biosensor construction, and peptidomimetic drug design where stereochemically defined fluorinated building blocks are essential. Racemic (97% purity) and enantiopure (S)-enantiomer (>99% ee) forms are available with validated large-scale asymmetric synthesis methods (>150 g batches). Standard international shipping from US, UK, and EU hubs.

Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
CAS No. 15959-93-0
Cat. No. B093685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4,4-trifluorobutyric acid
CAS15959-93-0
Synonyms2-A-TFBA
2-amino-4,4,4-trifluorobutanoic acid
Molecular FormulaC4H6F3NO2
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)
InChIKeyAQPCXCOPDSEKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,4,4-trifluorobutyric Acid (CAS 15959-93-0) Procurement Guide: Core Properties and Product Class


2-Amino-4,4,4-trifluorobutyric acid (Atb, TFBA, CAS 15959-93-0) is a fluorinated non-proteinogenic α-amino acid derivative with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . The compound features a trifluoromethyl (-CF3) group at the terminal carbon of the butyric acid backbone, which confers enhanced metabolic stability and altered lipophilicity relative to non-fluorinated analogs [1]. As a racemic mixture unless otherwise specified, this compound is commercially available at 97% purity as a solid with a melting point of approximately 250°C (with decomposition), and is typically stored long-term at 2-8°C .

2-Amino-4,4,4-trifluorobutyric Acid: Why Generic Analogs Cannot Substitute for This Fluorinated Building Block


Generic substitution of 2-amino-4,4,4-trifluorobutyric acid with non-fluorinated amino acids or alternative fluorinated derivatives is not scientifically justifiable due to quantifiable differences in protein stabilization capacity and structural mimicry. The trifluoromethyl group functions as a bioisostere of the isopropyl moiety of leucine, enabling strategic fluorine-for-hydrogen substitution that alters both steric and electronic properties in ways that hydrocarbon analogs cannot replicate [1]. Furthermore, in direct comparative studies, this compound exhibits differential effects on protein secondary structure compared to hydrocarbon analogs, with fluorination conferring distinct thermodynamic consequences that cannot be achieved by non-fluorinated substitutes [2].

2-Amino-4,4,4-trifluorobutyric Acid: Comparative Performance Data vs. Analogs


β-Sheet Protein Stabilization: 2-Amino-4,4,4-trifluorobutyric Acid vs. Non-Fluorinated Abu

In a direct comparative study of protein G B1 domain (GB1) mutants, substitution with 2-amino-4,4,4-trifluorobutyric acid (Atb) resulted in greater protein stabilization compared to its non-fluorinated analog 2-aminobutyric acid (Abu). The study evaluated thermal denaturation of nine GB1 variants with different amino acids at the solvent-exposed guest position 53 [1]. The stability trend observed was Atb > Abu, demonstrating that introduction of the trifluoromethyl group enhances β-sheet protein stability.

Protein engineering β-sheet stability Fluorinated amino acids

Comparative β-Sheet Stabilization: 2-Amino-4,4,4-trifluorobutyric Acid vs. Hexafluoroleucine and Tetrafluoroleucine

In a direct head-to-head comparison of multiple highly fluorinated amino acids in the GB1 protein system, a clear hierarchy of β-sheet stabilization was established: hexafluoroleucine (Hfl) > tetrafluoroleucine (Qfl) > 2-amino-4,4,4-trifluorobutyric acid (Atb) [1]. While Hfl and Qfl provide greater stabilization, Atb offers a distinct balance of moderate stabilization with a smaller structural footprint and reduced synthetic complexity.

Protein stability β-sheet engineering Fluorinated amino acid comparison

α-Helix Propensity: 2-Amino-4,4,4-trifluorobutyric Acid vs. Hexafluoroleucine

In alanine-based peptide models, 2-amino-4,4,4-trifluorobutyric acid (Atb) exhibited a different helix propensity profile compared to hexafluoroleucine (Hfl). The study measured helix propensity (w) of three highly fluorinated amino acids using circular dichroism spectroscopy on alanine-based peptides [1]. Fluorination was found to decrease helix propensity up to 24-fold (1.72 kcal·mol⁻¹·residue⁻¹) compared to hydrocarbon counterparts, with Atb and Hfl showing distinct w values that inform their differential suitability for helix-forming versus β-sheet applications.

Helix propensity Protein design Fluorinated amino acids

Scalable Asymmetric Synthesis: (S)-Enantiomer Production at >99% ee with >150 g Batch Capacity

A validated large-scale asymmetric synthesis method has been developed specifically for (S)-2-amino-4,4,4-trifluorobutanoic acid, achieving >99% enantiomeric excess with demonstrated reproducibility at >150 g scale and cumulative production exceeding 300 g [1]. The method employs a recyclable chiral auxiliary with ligand recovery exceeding 90%, providing a commercially viable supply chain for enantiomerically pure material [1].

Asymmetric synthesis Chiral amino acids Process chemistry

2-Amino-4,4,4-trifluorobutyric Acid: Evidence-Based Research and Industrial Applications


β-Sheet Protein Stabilization for Therapeutic Antibodies and Biosensors

Based on direct comparative evidence showing Atb > Abu for β-sheet stabilization (ΔΔGf up to 0.35 kcal·mol⁻¹·residue⁻¹), this compound is appropriate for engineering β-sheet proteins where enhanced thermal stability is required, such as in therapeutic antibody development and protein-based biosensor construction [1].

Leucine Bioisostere in Peptide Drug Design

The trifluoromethyl group of 2-amino-4,4,4-trifluorobutyric acid functions as a steric bioisostere of the isopropyl moiety of leucine, making this compound suitable for strategic substitution in biologically active peptides and peptidomimetics where enhanced metabolic stability and altered pharmacological properties are desired [1]. Enantiomerically pure derivatives are specifically in demand for this application [1].

Protein Engineering with Moderate Fluorous Stabilization Requirements

Given the established rank order of β-sheet stabilization (Hfl > Qfl > Atb > Abu), Atb is specifically indicated for applications where the extreme stabilization of hexafluoroleucine is unnecessary or where a smaller fluorinated side chain is structurally advantageous [1].

Enantiomerically Pure Building Block for Medicinal Chemistry

The availability of a validated large-scale asymmetric synthesis method (>150 g, >99% ee) enables procurement of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid for applications requiring stereochemically defined fluorinated amino acid building blocks in drug discovery and development [2].

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